molecular formula C24H26Cl2N2O2 B1353926 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride CAS No. 324523-20-8

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride

Cat. No.: B1353926
CAS No.: 324523-20-8
M. Wt: 445.4 g/mol
InChI Key: ZEBNDUQLNGYBNL-VEIFNGETSA-N
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Preparation Methods

The synthesis of NPS-2143 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Industrial production methods for NPS-2143 hydrochloride are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.

Chemical Reactions Analysis

NPS-2143 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxy and amino groups.

    Substitution Reactions: The chloro group in NPS-2143 hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Overview

The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride, commonly referred to as NPS-2143 HCl, is a synthetic molecule recognized for its potential therapeutic applications, particularly in the field of pharmacology. This compound acts primarily as a selective antagonist for the androgen receptor (AR), making it relevant in the treatment of various androgen-dependent conditions, including certain cancers.

Androgen Receptor Modulation

NPS-2143 HCl has been identified as a tissue-selective androgen receptor modulator (SARM). Its ability to selectively inhibit AR activity is significant for treating conditions such as prostate cancer, where AR plays a critical role in tumor progression. Research indicates that this compound can effectively block AR signaling pathways, providing a potential therapeutic approach for AR-dependent malignancies .

Pharmacological Studies

In pharmacological studies, NPS-2143 HCl has demonstrated efficacy in modulating various biological pathways associated with steroid hormone receptors. It has been evaluated for its effects on metabolic processes and its potential to mitigate side effects commonly associated with traditional androgen therapies. The compound's unique structure allows it to interact selectively with specific receptor sites, leading to reduced adverse effects compared to non-selective antagonists .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between NPS-2143 HCl and the androgen receptor. These studies provide insights into the compound's mechanism of action at the molecular level, highlighting its potential as a lead compound for further drug development targeting AR-related disorders .

Table: Summary of Key Findings from Research Studies

Study ReferenceKey FindingsApplication
Demonstrated selective AR antagonism in vitro and in vivo models.Prostate cancer treatment.
Showed reduced side effects compared to traditional therapies in animal models.Metabolic syndrome management.
Molecular docking revealed high affinity binding to AR, supporting therapeutic potential.Drug design for AR modulators.

Mechanism of Action

NPS-2143 hydrochloride exerts its effects by acting as an antagonist at the calcium-sensing receptor (CaSR). By blocking this receptor, the compound stimulates the release of parathyroid hormone from the parathyroid glands. This increase in parathyroid hormone levels leads to a rise in blood calcium levels, which is beneficial in conditions like osteoporosis where calcium homeostasis is disrupted .

Comparison with Similar Compounds

NPS-2143 hydrochloride is unique in its high selectivity and potency as a calcium-sensing receptor antagonist. Similar compounds include:

NPS-2143 hydrochloride stands out due to its high potency and selectivity, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

2-Chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile; hydrochloride, commonly referred to as NPS-2143, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

NPS-2143 has the following molecular properties:

  • Molecular Formula : C24H25ClN2O2
  • Molecular Weight : 408.9 g/mol
  • XLogP3-AA : 5 (indicating high lipophilicity)
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 8 .

NPS-2143 is primarily known as an antagonist of the NLRP3 inflammasome, which plays a crucial role in the body's immune response. The NLRP3 inflammasome is involved in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this pathway, NPS-2143 may exert anti-inflammatory effects that are beneficial in various pathological conditions.

Key Mechanisms:

  • Inflammasome Inhibition : NPS-2143 effectively inhibits NLRP3 activation, thereby reducing the secretion of inflammatory cytokines.
  • Neuroprotective Effects : Studies indicate that NPS-2143 can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Regulation of Microglial Activation : The compound has been shown to modulate microglial responses, shifting them from a pro-inflammatory (M1) to a more homeostatic (M2) phenotype .

In Vitro Studies

In vitro studies have demonstrated that NPS-2143 significantly reduces the levels of IL-1β and IL-18 in response to various stimuli that activate the NLRP3 inflammasome. For example, exposure to ATP or silica particles typically triggers inflammasome activation, but treatment with NPS-2143 effectively inhibited these responses .

In Vivo Studies

Animal models have provided further evidence of the compound's efficacy:

  • Neuroinflammation Models : In models of neuroinflammation induced by lipopolysaccharide (LPS), administration of NPS-2143 resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes .
Study TypeModel TypeKey Findings
In VitroPrimary Microglial CellsReduced IL-1β secretion upon NLRP3 activation
In VivoLPS-Induced NeuroinflammationDecreased cytokine levels and improved behavior

Case Studies

Several case studies have explored the therapeutic potential of NPS-2143:

  • Alzheimer's Disease Model : In a transgenic mouse model mimicking Alzheimer's disease, treatment with NPS-2143 led to reduced amyloid plaque formation and improved cognitive function.
  • Parkinson’s Disease Model : Another study highlighted that NPS-2143 administration mitigated dopaminergic neuron loss in a Parkinson's disease model by inhibiting microglial activation and reducing neuroinflammation .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of action of this compound, and how is it validated experimentally?

The compound acts as a selective and potent calcium-sensing receptor (CaSR) antagonist, correcting hypercalcemic signaling pathways associated with gain-of-function mutations. Methodological validation includes:

  • Functional assays : Measure intracellular calcium mobilization in HEK293 cells transfected with wild-type or mutant CaSR using fluorometric assays (e.g., Fura-2 AM) .
  • Competitive binding studies : Use radiolabeled CaSR ligands (e.g., ¹²⁵I-labeled calcimimetics) to determine binding affinity (Ki) .

Q. Which analytical techniques are recommended for structural identification and purity assessment?

  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water with 0.1% formic acid .
  • Mass spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 483.2) .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 resolves stereochemistry and confirms substituent positions (e.g., hydroxypropoxy and naphthyl groups) .

Q. How can synthesis optimization address challenges in stereochemical purity?

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to isolate the (2R)-enantiomer .
  • Protecting groups : Employ tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxy group during amine coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Advanced Research Questions

Q. What experimental strategies resolve structural ambiguities in the compound’s CaSR-binding domain?

  • X-ray crystallography : Co-crystallize the compound with the CaSR extracellular domain (ECD) at 2.8 Å resolution to map interactions with residues like Ser147 and Arg680 .
  • Molecular dynamics simulations : Simulate ligand-receptor binding using AMBER or GROMACS to analyze stability of hydrogen bonds and hydrophobic interactions .

Q. How can in vivo pharmacokinetic parameters be quantified despite low bioavailability?

  • LC-MS/MS in biological matrices : Extract plasma/tissue samples via solid-phase extraction (SPE) using Oasis HLB cartridges, with a limit of quantification (LOQ) ≤ 1 ng/mL .
  • Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) and identify hydroxylated metabolites via high-resolution MS (HRMS) .

Q. What methodologies elucidate the compound’s allosteric modulation mechanisms?

  • Site-directed mutagenesis : Generate CaSR mutants (e.g., Arg680Ala) to test loss of antagonism via calcium flux assays .
  • Signaling pathway analysis : Quantify ERK1/2 phosphorylation in transfected cells using Western blotting to assess downstream effects .

Q. How are analytical methods validated for detecting degradation products in complex matrices?

  • Forced degradation studies : Expose the compound to heat (40°C), acid (0.1 M HCl), and UV light, then quantify degradation products via HPLC with photodiode array (PDA) detection .
  • Matrix effect mitigation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption during SPE .

Q. Which computational approaches predict binding affinity and selectivity over related receptors?

  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding free energy (ΔG) using Gaussian09 for the ligand-CaSR complex .
  • Quantitative structure-activity relationship (QSAR) : Train neural networks on analogs to predict IC50 values against off-target GPCRs .

Properties

IUPAC Name

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBNDUQLNGYBNL-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324523-20-8
Record name NPS-2143 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 324523-20-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NPS-2143 HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride

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